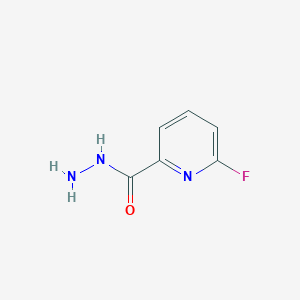

6-Fluoropyridine-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWGWPLNTDADAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323334 | |

| Record name | 6-fluoro-2-pyridinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-41-7 | |

| Record name | NSC403605 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-2-pyridinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Fluoropyridine 2 Carbohydrazide

Precursor Chemistry and Synthetic Routes to 6-Fluoropyridine-2-carbohydrazide

One common route to 6-fluoropyridine-2-carboxylic acid involves the fluorination of a corresponding chloro- or bromo-substituted pyridine (B92270), followed by functional group manipulation to introduce the carboxylic acid moiety. Alternatively, a picoline derivative can be oxidized to the carboxylic acid. For instance, 2-amino-6-picoline can undergo a series of reactions, including bromination and a Balz-Schiemann reaction, to introduce the fluorine atom, followed by oxidation of the methyl group.

Once the 6-fluoropyridine-2-carboxylic acid is obtained, it is typically converted to its corresponding ester, such as Methyl 6-fluoropyridine-2-carboxylate. This esterification step is generally carried out by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst, such as sulfuric acid, or by using a reagent like thionyl chloride to form an acyl chloride intermediate which is then reacted with the alcohol. The resulting ester is a stable, isolable intermediate that is the direct precursor for the hydrazinolysis step.

Table 1: Key Precursors for the Synthesis of this compound

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 6-Fluoropyridine-2-carboxylic acid |  |

C₆H₄FNO₂ | 141.10 | 402-69-7 google.comuni.lu |

| Methyl 6-fluoropyridine-2-carboxylate |  |

C₇H₆FNO₂ | 155.13 | 455-71-0 sigmaaldrich.comnih.gov |

Direct Synthetic Methodologies for this compound

The most direct and widely employed method for the synthesis of this compound is the hydrazinolysis of a corresponding ester, typically Methyl 6-fluoropyridine-2-carboxylate. This reaction involves the nucleophilic acyl substitution of the alkoxy group (-OCH₃) of the ester with a hydrazine (B178648) molecule (NH₂NH₂).

The general procedure involves dissolving the ester precursor in a suitable solvent, commonly a lower alcohol such as ethanol (B145695) or methanol. An excess of hydrazine hydrate (B1144303) (a solution of hydrazine in water) is then added to the reaction mixture. The reaction is often carried out at an elevated temperature, typically at the reflux temperature of the solvent, to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the desired this compound often precipitates from the reaction mixture upon cooling or after partial removal of the solvent. The solid product can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials or byproducts, and dried. The purity of the final product can be assessed by its melting point and spectroscopic techniques like NMR and IR.

Table 2: Typical Reaction Parameters for the Synthesis of this compound via Hydrazinolysis

| Parameter | Description |

|---|---|

| Starting Material | Methyl 6-fluoropyridine-2-carboxylate |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Ethanol or Methanol |

| Temperature | Reflux |

| Reaction Time | Typically several hours (e.g., 3-6 hours) nih.gov |

| Work-up | Cooling, filtration, washing with cold solvent |

This method is generally efficient and straightforward, providing good to high yields of the desired carbohydrazide (B1668358). The use of an excess of hydrazine hydrate helps to ensure the complete conversion of the starting ester.

Process Optimization in this compound Synthesis

While the hydrazinolysis of esters is a well-established reaction, process optimization is crucial for large-scale production to ensure high yield, purity, cost-effectiveness, and safety. Key areas for optimization in the synthesis of this compound include:

Stoichiometry of Reagents: While an excess of hydrazine hydrate is common, optimizing the molar ratio of hydrazine to the ester can minimize waste and simplify purification. The optimal excess will depend on the reactivity of the specific ester and the desired reaction time.

Solvent Selection: The choice of solvent can influence reaction rate, solubility of reactants and products, and the ease of product isolation. While alcohols are common, exploring other solvents or solvent mixtures could potentially improve the process.

Temperature and Reaction Time: The reaction temperature directly impacts the rate of reaction. A systematic study of temperature profiles can determine the optimal balance between a reasonable reaction time and the potential for side reactions or degradation of the product at higher temperatures.

Purification Method: Recrystallization is a common method for purifying the final product. Optimization of the recrystallization solvent system is critical to maximize the recovery of the pure compound while effectively removing impurities.

Continuous Flow Synthesis: For industrial-scale production, transitioning from a batch process to a continuous flow system can offer significant advantages. osti.gov Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved consistency, higher yields, and enhanced safety, particularly when handling potentially hazardous reagents like hydrazine. osti.gov A flow process could involve pumping a solution of the ester and a solution of hydrazine hydrate into a heated reaction coil, with the product being collected continuously. osti.gov

Table 3: Potential Areas for Process Optimization

| Optimization Parameter | Objective |

|---|---|

| Reagent Ratio | Minimize waste, improve cost-effectiveness |

| Solvent System | Enhance reaction rate, improve product isolation |

| Temperature Profile | Reduce reaction time, minimize side reactions |

| Purification Technique | Maximize yield and purity of the final product |

| Reaction Technology | Improve scalability, safety, and process control (e.g., continuous flow) |

By systematically investigating these parameters, a robust and efficient process for the synthesis of this compound can be developed, ensuring a reliable supply of this important chemical intermediate.

Derivatization and Functionalization of 6 Fluoropyridine 2 Carbohydrazide

Synthetic Routes to Novel 6-Fluoropyridine-2-carbohydrazide Derivatives

The carbohydrazide (B1668358) functional group is a key synthon for a variety of heterocyclic systems. The primary synthetic route to derivatize this compound involves its reaction with carbonyl compounds to form hydrazones, which can then be cyclized to yield a range of five-membered heterocycles.

A common and straightforward derivatization is the condensation reaction with various aldehydes and ketones. This reaction, typically carried out in a suitable solvent such as ethanol (B145695) and often catalyzed by a small amount of acid, yields N'-substituted hydrazones. These hydrazones are valuable intermediates for further transformations.

For instance, the reaction of this compound with substituted benzaldehydes produces a series of N'-benzylidene-6-fluoropyridine-2-carbohydrazides. The general scheme for this reaction is depicted below:

Scheme 1: Synthesis of N'-arylmethylene-6-fluoropyridine-2-carbohydrazide derivatives.

Another important class of derivatives accessible from this compound is 1,3,4-oxadiazoles. These are typically synthesized via a two-step process. First, the carbohydrazide is reacted with an acyl chloride or a carboxylic acid to form a diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid to afford the 2,5-disubstituted 1,3,4-oxadiazole.

Alternatively, 1,3,4-oxadiazoles can be prepared in a one-pot reaction by treating the carbohydrazide with a carboxylic acid in the presence of a coupling agent and a dehydrating agent. The choice of substituent on the carboxylic acid allows for the introduction of a wide array of functional groups onto the oxadiazole ring.

The following table summarizes some examples of derivatives synthesized from this compound and the corresponding reactants.

| Derivative Class | Reactant(s) | General Structure of Product |

| Hydrazones | Substituted Aldehydes/Ketones | |

| 1,3,4-Oxadiazoles | Carboxylic Acids, Acyl Chlorides | |

| Pyrazoles | 1,3-Dicarbonyl Compounds | |

| 1,2,4-Triazoles | Isothiocyanates, then cyclization |

Reaction Mechanisms in Derivatization Reactions

The derivatization of this compound is governed by the fundamental principles of nucleophilic addition and substitution reactions. The hydrazide moiety, with its terminal -NH2 group, acts as a potent nucleophile.

Formation of Hydrazones: The reaction between this compound and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazide's amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form the stable hydrazone product, characterized by the C=N-NH-C=O linkage. The reaction is often acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

Cyclization to 1,3,4-Oxadiazoles: The formation of the 1,3,4-oxadiazole ring from a diacylhydrazine intermediate involves an intramolecular cyclodehydration. Under acidic conditions, the carbonyl oxygen of one of the acyl groups is protonated, making it a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then attacks the carbonyl carbon, leading to the formation of a five-membered ring. Subsequent deprotonation yields the aromatic 1,3,4-oxadiazole. The presence of the electron-withdrawing 6-fluoropyridine ring can influence the reactivity of the carbohydrazide moiety, potentially affecting reaction rates.

Introduction of Diverse Functional Groups via this compound Scaffold

The this compound scaffold provides multiple sites for the introduction of diverse functional groups, enabling the synthesis of a wide range of novel compounds with potentially interesting chemical and biological properties.

The primary point of diversification is the carbohydrazide group. As discussed, its reaction with a vast library of aldehydes, ketones, and carboxylic acids allows for the incorporation of numerous aryl, heteroaryl, and alkyl substituents. This is a powerful strategy for tuning the steric and electronic properties of the final molecule.

Furthermore, the fluorine atom on the pyridine (B92270) ring offers another handle for functionalization. While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) can occur at the C-6 position, particularly with strong nucleophiles or under specific reaction conditions. This allows for the displacement of the fluoride and the introduction of other functional groups such as amines, alkoxides, or thiolates. However, the reactivity of the carbohydrazide group must be considered, and protection-deprotection strategies may be necessary to achieve selective functionalization at the pyridine ring.

The following table provides examples of the types of functional groups that can be introduced and the resulting chemical entities.

| Functional Group Introduced | Reagent/Method | Resulting Compound Class |

| Substituted Aryl/Heteroaryl | Condensation with corresponding aldehydes/ketones | Aryl/Heteroaryl Hydrazones |

| Various Alkyl/Aryl Groups | Cyclization with corresponding carboxylic acids | 2,5-Disubstituted 1,3,4-Oxadiazoles |

| Amino, Alkoxy, Thioalkoxy | Nucleophilic Aromatic Substitution at C-6 | 6-Substituted Pyridine-2-carbohydrazide Derivatives |

| Heterocyclic Rings | Cyclocondensation with bifunctional reagents | Fused or appended heterocyclic systems |

Structural Elucidation and Spectroscopic Characterization of 6 Fluoropyridine 2 Carbohydrazide

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 6-Fluoropyridine-2-carbohydrazide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the hydrazide moiety. The aromatic region would likely display a complex splitting pattern for the three protons on the pyridine ring, influenced by both homo- and heteronuclear coupling with the adjacent fluorine atom. The chemical shifts of these protons are anticipated to be in the range of δ 7.0-8.5 ppm. The protons of the hydrazide group (-CONHNH₂) would give rise to characteristic signals, typically in the downfield region of the spectrum. The NH proton of the amide is expected to appear as a broad singlet, while the -NH₂ protons may also present as a broad singlet, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide crucial information on the carbon skeleton of the molecule. Six distinct signals would be expected, corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the hydrazide group. The carbonyl carbon is anticipated to resonate at a characteristic downfield chemical shift, typically in the range of 160-170 ppm. The chemical shifts of the pyridine ring carbons would be influenced by the electronegative fluorine atom and the carbohydrazide (B1668358) substituent. The carbon directly bonded to the fluorine atom (C-6) would exhibit a large one-bond C-F coupling constant, a key diagnostic feature.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a valuable tool. A single resonance would be expected for the fluorine atom on the pyridine ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring, and its coupling to adjacent protons would further confirm the substitution pattern.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Expected Coupling Constants (Hz) |

| H-3 | 7.20 - 7.40 (dd) | 110 - 115 | J(H,H), J(H,F) |

| H-4 | 7.80 - 8.00 (t) | 140 - 145 | J(H,H) |

| H-5 | 7.50 - 7.70 (dd) | 120 - 125 | J(H,H), J(H,F) |

| CONH | 9.50 - 10.50 (s, br) | - | - |

| NH ₂ | 4.00 - 5.00 (s, br) | - | - |

| C-2 | - | 150 - 155 | - |

| C-3 | - | 110 - 115 | - |

| C-4 | - | 140 - 145 | - |

| C-5 | - | 120 - 125 | - |

| C-6 | - | 160 - 165 (d) | ¹J(C,F) ≈ 240-260 |

| C =O | - | 165 - 170 | - |

Note: The expected chemical shifts and coupling constants are based on data from analogous compounds and are subject to solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H, C=O, C-F, and aromatic C=C and C=N bonds.

The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-CONH-) in the hydrazide moiety would likely appear as distinct bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong and characteristic absorption, expected in the range of 1650-1680 cm⁻¹. The presence of a strong band around 1200-1300 cm⁻¹ would be indicative of the C-F stretching vibration. The aromatic character of the pyridine ring would be confirmed by the presence of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretching | 3200 - 3400 | Medium |

| N-H (Amide) | Stretching | 3150 - 3300 | Medium |

| C=O (Amide) | Stretching | 1650 - 1680 | Strong |

| C=N, C=C (Aromatic) | Stretching | 1400 - 1600 | Medium to Strong |

| C-F | Stretching | 1200 - 1300 | Strong |

| N-H | Bending | 1580 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₆H₆FN₃O).

The fragmentation pattern observed in the mass spectrum would offer further structural insights. The molecular ion peak [M]⁺ would be expected, and its fragmentation would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for hydrazides include the cleavage of the N-N bond and the C-N bond. The fragmentation of the pyridine ring could also occur, leading to characteristic daughter ions.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 155.05 | Molecular Ion |

| [M - NH₂]⁺ | 139.04 | Loss of amino radical |

| [M - N₂H₃]⁺ | 124.04 | Loss of hydrazinyl radical |

| [C₅H₃FNCO]⁺ | 124.02 | Fragmentation of hydrazide |

| [C₅H₃FN]⁺ | 96.03 | Fluoropyridine cation |

Crystallographic Investigations of this compound and its Analogues

While spectroscopic techniques provide invaluable information about the molecular structure, single-crystal X-ray diffraction offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Obtaining suitable single crystals of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and IR spectroscopy. The resulting crystal structure would reveal the absolute configuration of the molecule and provide a detailed picture of its conformation in the solid state. For instance, the planarity of the pyridine ring and the geometry of the carbohydrazide group could be precisely determined. Studies on related fluorinated pyridine derivatives have shown that the introduction of fluorine can influence the planarity and electronic distribution of the aromatic system. acs.orgfigshare.com

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound would also elucidate the supramolecular assembly of the molecules in the crystal lattice. The nature and geometry of intermolecular interactions, such as hydrogen bonds and other non-covalent interactions, play a crucial role in determining the crystal packing.

The hydrazide moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is expected to be a key player in the formation of a robust hydrogen-bonding network. The amino group (-NH₂) can also participate in hydrogen bonding, further stabilizing the crystal structure. The fluorine atom, being highly electronegative, can participate in various non-covalent interactions, including C-H···F hydrogen bonds and halogen bonds. mdpi.comrsc.orgresearchgate.net The analysis of these interactions is critical for understanding the physical properties of the solid material. The crystal packing in fluorinated pyridines can vary from herringbone arrangements to π-stacked structures, depending on the substitution pattern and the interplay of different intermolecular forces. acs.orgfigshare.commdpi.com

Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (Amide) | C=O (Amide) | Formation of chains or dimers |

| Hydrogen Bond | N-H (Amine) | N (Pyridine) | Cross-linking of molecules |

| Hydrogen Bond | N-H (Amine) | F (Pyridine) | Directional packing influence |

| Hydrogen Bond | C-H (Pyridine) | F (Pyridine) | Weak, but can influence conformation |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Contribution to crystal stability |

The comprehensive structural elucidation of this compound through the synergistic application of these advanced spectroscopic and crystallographic techniques is essential for a complete understanding of its chemical nature and for predicting its behavior in various chemical and biological systems.

Computational Chemistry and Molecular Modeling Studies of 6 Fluoropyridine 2 Carbohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule. For 6-fluoropyridine-2-carbohydrazide, these calculations would provide insights into several key parameters.

The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap are critical determinants of a molecule's reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net The analysis of the Molecular Electrostatic Potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The fluorine atom and the nitrogen atom in the pyridine (B92270) ring, being highly electronegative, would be expected to be electron-rich regions, while the hydrogen atoms of the hydrazide group would be electron-poor.

Table 1: Predicted Quantum Chemical Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | High | Indicates potential for electron donation |

| LUMO Energy | Low | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

| Dipole Moment | Non-zero | Indicates a polar molecule |

Note: The values in this table are hypothetical and represent expected trends for a molecule with this structure based on general principles of quantum chemistry.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic nature of molecules, providing insights into their conformational flexibility and stability over time. nih.govnih.gov For this compound, an MD simulation would track the atomic movements, revealing the accessible conformations of the molecule in a simulated environment, such as in a solvent like water. nih.govmdpi.com

Ligand-Target Interaction Prediction via Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. nih.gov Given the structural motifs present in this compound, several classes of proteins could be considered as potential targets. For instance, carbohydrazide-containing compounds have been investigated as inhibitors of enzymes like cathepsin K. nih.gov The pyridine ring is a common feature in inhibitors of kinases and other enzymes. frontiersin.orgresearchgate.netnih.gov

A molecular docking study of this compound into the active site of a potential target protein would predict its binding affinity (scoring function) and binding mode. The analysis would reveal key intermolecular interactions, such as:

Hydrogen bonds: The carbohydrazide (B1668358) group, with its amide and amine protons and carbonyl oxygen, is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic interactions: The pyridine ring can engage in hydrophobic and pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen bonds: The fluorine atom on the pyridine ring could potentially form halogen bonds with electron-donating atoms in the active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Suggests stable binding to the target |

| Key Interacting Residues | Glutamate, Aspartate, Valine, Leucine | Indicates specific amino acids involved in binding |

Note: This table presents hypothetical data that would be expected from a molecular docking study.

Structure-Based Design Principles for this compound Analogues

The insights gained from quantum chemical calculations, MD simulations, and molecular docking form the basis for structure-based drug design. nih.govnih.gov The goal is to rationally design analogues of this compound with improved properties, such as higher binding affinity, greater selectivity for the target protein, and better physicochemical properties.

Based on the hypothetical models, several strategies could be employed to design analogues:

Substitution on the Pyridine Ring: Introducing different substituents at other positions on the pyridine ring could modulate the electronic properties and create new interaction points with the target. For example, adding a bulky group could enhance hydrophobic interactions.

Modification of the Carbohydrazide Linker: Altering the length or rigidity of the linker could optimize the orientation of the pyridine ring within the binding pocket.

Bioisosteric Replacement: The carbohydrazide moiety could be replaced with other functional groups (bioisosteres) that can form similar key interactions but may offer improved metabolic stability or other desirable properties.

This iterative process of computational design, followed by synthesis and experimental testing, is a cornerstone of modern drug discovery. nih.gov

Coordination Chemistry and Metal Complex Formation with 6 Fluoropyridine 2 Carbohydrazide

Synthesis of Metal Complexes Utilizing 6-Fluoropyridine-2-carbohydrazide as a Ligand

The synthesis of metal complexes with carbohydrazide-based ligands is typically a straightforward process. It generally involves the reaction of the ligand with a metal salt in a suitable solvent. For this compound, it is anticipated that its metal complexes would be synthesized by reacting the ligand with various metal salts, such as chlorides, nitrates, or acetates of transition metals like copper(II), nickel(II), cobalt(II), and zinc(II).

The general synthetic procedure would likely involve dissolving stoichiometric amounts of this compound and the chosen metal salt in a solvent such as ethanol (B145695) or methanol. The reaction mixture would then be refluxed for a specific period, often with minor pH adjustments using a base like triethylamine (B128534) to facilitate deprotonation of the ligand and subsequent coordination. Upon cooling, the resulting solid metal complex would be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

Ligand Binding Modes and Coordination Geometries within Metal Complexes

Based on studies of similar pyridine-hydrazide ligands, this compound is expected to act as a versatile chelating agent. The most probable binding mode is as a bidentate or tridentate ligand.

In its neutral form, the ligand could coordinate to a metal center in a bidentate fashion through the pyridine (B92270) nitrogen atom and the carbonyl oxygen atom of the hydrazide moiety. This would result in the formation of a stable five-membered chelate ring.

However, it is more common for carbohydrazide (B1668358) ligands to undergo keto-enol tautomerism in the presence of metal ions, especially under slightly basic conditions. The enolic form can then deprotonate, allowing the ligand to coordinate as a monoanionic bidentate or tridentate ligand. In a bidentate mode, it would bind through the pyridine nitrogen and the enolic oxygen. More likely, it would act as a tridentate ligand, coordinating through the pyridine nitrogen, the azomethine nitrogen, and the enolic oxygen atom. This tridentate coordination leads to the formation of two fused five- and six-membered chelate rings, which imparts significant stability to the resulting metal complex.

The coordination geometry around the central metal ion would be dictated by the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the presence of any other co-ligands (such as water, chloride, or other solvent molecules). Common geometries observed for metal complexes with analogous ligands include octahedral, square planar, and tetrahedral arrangements. For instance, a 1:2 metal-to-ligand ratio with a tridentate ligand would likely result in a distorted octahedral geometry.

Spectroscopic and Structural Characterization of this compound Metal Complexes

To elucidate the binding mode of the ligand and the geometry of the resulting metal complexes, a combination of spectroscopic and structural techniques would be employed.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of carbohydrazide ligands. The IR spectrum of the free this compound would exhibit characteristic bands for the N-H, C=O, and C-N stretching vibrations. Upon complexation, significant shifts in these bands would be expected. A shift of the C=O stretching vibration to a lower frequency would indicate coordination through the carbonyl oxygen. The disappearance of the C=O band and the appearance of a new band corresponding to a C=N-O (enolic) group would provide strong evidence for keto-enol tautomerism and coordination of the enolic oxygen. Furthermore, a shift in the pyridine ring vibrations would confirm the involvement of the pyridine nitrogen in coordination. New bands at lower frequencies would also appear, corresponding to the M-O and M-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be particularly useful for characterizing the ligand and its diamagnetic metal complexes (e.g., with Zn(II)). In the ¹H NMR spectrum of the free ligand, signals for the pyridine ring protons and the hydrazide N-H protons would be present. Upon complexation, shifts in the positions of the pyridine protons would confirm the coordination of the pyridine nitrogen. The disappearance of the N-H proton signal upon deprotonation would support the enolic coordination mode.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would provide information about the coordination geometry. The spectra would show bands corresponding to ligand-to-metal charge transfer (LMCT) and, for transition metal complexes, d-d transitions. The position and intensity of these d-d bands are characteristic of the coordination environment around the metal ion (e.g., octahedral vs. tetrahedral).

Table of Expected Spectroscopic Data Shifts for this compound Metal Complexes

| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Inference |

| IR Spectroscopy | ν(C=O) ~1680 cm⁻¹ | Shift to lower frequency or disappearance | Coordination via carbonyl/enolic oxygen |

| ν(N-H) ~3200 cm⁻¹ | Broadening or disappearance | Deprotonation and coordination | |

| Pyridine ring vibrations | Shifts in frequency | Coordination of pyridine nitrogen | |

| ¹H NMR Spectroscopy | Pyridine H signals | Downfield or upfield shifts | Coordination of pyridine nitrogen |

| -NH proton signal | Disappearance | Deprotonation and enolization | |

| UV-Vis Spectroscopy | Intra-ligand transitions | Shifts and new charge-transfer bands | Complex formation |

| (For transition metals) | Appearance of d-d transition bands | Information on coordination geometry |

Exploration of Biological Activities of this compound Metal Complexes in Research Models

Hydrazone-based ligands and their metal complexes are well-known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The biological activity of such compounds is often enhanced upon complexation with a metal ion. This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, allowing for easier penetration through the lipid membranes of microorganisms.

It is hypothesized that metal complexes of this compound would also exhibit significant biological activities. The presence of the fluorine atom, a common feature in many pharmaceuticals, could further enhance the lipophilicity and metabolic stability of the complexes, potentially leading to improved efficacy.

Research into the biological activities of these complexes would likely involve in vitro screening against various bacterial and fungal strains to determine their minimum inhibitory concentration (MIC). Furthermore, their cytotoxic activity could be evaluated against different cancer cell lines. Such studies would provide valuable insights into the structure-activity relationships, helping to identify the most potent metal complexes and paving the way for further preclinical development.

Exploration of Biological Activities and Underlying Mechanisms in Research Contexts

In Vitro Antimicrobial Activity of 6-Fluoropyridine-2-carbohydrazide and its Derivatives

The search for novel antimicrobial agents is driven by the rise of multidrug-resistant (MDR) pathogens. nih.gov Pyridine-carbohydrazide derivatives have emerged as a class of compounds with significant potential in this area. nih.govnih.gov

Antibacterial Activity Investigations

Research into functionally substituted pyridine (B92270) carbohydrazides has demonstrated their potential against a range of pathogenic bacteria. The introduction of lipophilic chains to the carbohydrazide (B1668358) moiety is a strategy employed to enhance penetration through the lipid-rich bacterial cell wall. nih.gov

A study on a series of lipophilic pyridine-carbohydrazide derivatives revealed significant antibacterial activity. For instance, a derivative with a butyl chain (Compound 4 in the study) showed a potent effect against Pseudomonas aeruginosa (ATCC 27853), with a Minimum Inhibitory Concentration (MIC) value that was two-fold superior to the standard combination of ampicillin/cloxacillin. nih.govnih.gov This same compound also displayed notable activity against clinical and ATCC strains of P. aeruginosa, Proteus mirabilis, and Staphylococcus aureus, with MIC values ranging from 4 to 16 µg/mL. mdpi.com

Another derivative in the same series, featuring an octyl chain (Compound 6), exhibited significant inhibition of S. aureus (ATCC 29213) at a low MIC of 2 µg/mL. researchgate.net It was also effective against Enterococcus faecalis (ATCC 29212), Aeromonas hydrophila (ATCC 7966), and a drug-resistant strain of Salmonella typhi. researchgate.net The antibacterial activity of these compounds is thought to be related to the presence of the toxophoric N-C=O linkage within the hydrazide structure. researchgate.net

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Butyl-chain derivative | Pseudomonas aeruginosa (ATCC 27853) | 2-fold < ampicillin/cloxacillin | nih.govnih.gov |

| Butyl-chain derivative | P. aeruginosa (clinical & ATCC) | 4 - 16 | mdpi.com |

| Butyl-chain derivative | Proteus mirabilis (clinical & ATCC) | 4 - 16 | mdpi.com |

| Butyl-chain derivative | Staphylococcus aureus (clinical & ATCC) | 4 - 16 | mdpi.com |

| Octyl-chain derivative | Staphylococcus aureus (ATCC 29213) | 2 | researchgate.net |

| Octyl-chain derivative | Enterococcus faecalis (ATCC 29212) | - | researchgate.net |

| Octyl-chain derivative | Aeromonas hydrophila (ATCC 7966) | - | researchgate.net |

| Octyl-chain derivative | Salmonella typhi (XDR ST-CL-15) | - | researchgate.net |

Antifungal Activity Studies

The antifungal potential of pyridine carbohydrazide derivatives has also been a subject of investigation, particularly against multidrug-resistant Candida species. nih.govnih.gov In one study, an octyl-chain derivative of pyridine carbohydrazide (Compound 6) demonstrated potent activity against four MDR strains of Candida. nih.gov The MIC values for this compound were in the range of 16–24 µg/mL, with a percentage inhibition of up to 92.57%. This was notably more effective than the broad-spectrum antifungal drug fluconazole, which had an MIC of 20 µg/mL and an 81.88% inhibition rate. nih.govnih.gov

Time-kill kinetics assays confirmed the fungicidal properties of this compound, which showed over 90% inhibition of C. glabrata ATCC 2001 in broth dilution methods. nih.gov The incorporation of lipophilic functionalities into the pyridine carbohydrazide framework is believed to facilitate diffusion through the fungal cell wall, augmenting its biological activity. nih.gov

| Compound Derivative | Fungal Strain | MIC (µg/mL) | % Inhibition | Reference |

| Octyl-chain derivative | Candida spp. (MDR) | 16 - 24 | up to 92.57% | nih.govnih.gov |

| Fluconazole (Reference) | Candida spp. | 20 | 81.88% | nih.govnih.gov |

| Octyl-chain derivative | C. glabrata (ATCC 2001) | 16 | >90% | nih.gov |

Investigation of Antiviral Activity in Preclinical Research Models

For instance, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated potent antiviral activities against coxsackievirus B3 (CVB3) and human adenovirus 7 (ADV7) at non-cytotoxic concentrations. mdpi.com These findings suggest that the inhibitory mechanisms may target cellular molecules rather than the virus itself. mdpi.com Furthermore, a broad-spectrum antiviral agent, Favipiravir (T-705), which is a pyrazinecarboxamide derivative, has shown potent and selective inhibitory activity against the influenza virus. nih.gov While structurally different, the activity of these related heterocyclic compounds underscores the potential of this chemical class in antiviral research.

In the context of the COVID-19 pandemic, derivatives of 2,6-diaminopurine (B158960) have been identified as broad-spectrum antiviral agents with activity against flaviviruses, influenza A, and SARS-CoV-2. nih.gov One such compound, 6i, inhibited SARS-CoV-2 replication in Calu-3 cells, which closely mimic in vivo infection, with a half-maximal inhibitory concentration (IC50) of 0.5 µM. nih.gov

Research into Cytotoxic Activity in Cell-Based Assays

The cytotoxic potential of pyridine derivatives is an active area of research in the quest for new anticancer agents. Various studies have evaluated the in vitro cytotoxic effects of such compounds against a range of human cancer cell lines.

Novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives have been synthesized and evaluated for their cytotoxic activity. vnu.edu.vn In one study, two series of these derivatives were tested against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines. vnu.edu.vn A compound from the aryl hydrazone series (7d), which has a 4-bromophenyl group, showed the highest cytotoxic potential with IC50 values of 22.6 µM against MCF-7 and 13.4 µM against HT-29 cells. vnu.edu.vn Importantly, this compound was not toxic to non-cancerous Vero cells at concentrations up to 100 µM. vnu.edu.vnmdpi.com

In another study, new pyridine derivatives of nabumetone (B1676900) were synthesized and tested against a lung cancer cell line (A549). researchgate.net Several of these compounds exhibited marked cytotoxic activity with IC50 values around 23-25 µg/mL, which was comparable to the reference drug erlotinib. researchgate.net Furthermore, some of these compounds showed high selectivity towards cancerous cells over normal cells. researchgate.net

The introduction of a fluorine atom into a molecule, as in this compound, is a common strategy in drug design to modulate metabolic stability and cytotoxic effects. mdpi.com Studies on fluorinated pyrimidines have shown that their cytotoxicity can be enhanced by other agents, suggesting complex mechanisms of action. nih.gov

| Compound Derivative Series | Cancer Cell Line | IC50 | Reference |

| Imidazo[1,2-a]pyridine-2-carbohydrazide (7d) | Breast Cancer (MCF-7) | 22.6 µM | vnu.edu.vn |

| Imidazo[1,2-a]pyridine-2-carbohydrazide (7d) | Colon Cancer (HT-29) | 13.4 µM | vnu.edu.vn |

| Pyridine derivative of nabumetone (2a) | Lung Cancer (A549) | 24.62 µg/mL | researchgate.net |

| Pyridine derivative of nabumetone (2b) | Lung Cancer (A549) | 23.43 µg/mL | researchgate.net |

| Pyridine derivative of nabumetone (2e) | Lung Cancer (A549) | 24.06 µg/mL | researchgate.net |

| Pyridine-3-carbonitrile derivative (4a) | Colorectal Carcinoma (HT29) | 2.243 µM | researchgate.net |

Mechanistic Studies of Biological Interactions

Understanding the mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their interactions with various enzymes.

Enzyme Inhibition Mechanism Research

Topoisomerases:

DNA topoisomerases are essential enzymes for DNA replication and transcription, making them key targets for anticancer drugs. nih.gov Topoisomerase inhibitors can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which prevent the enzyme from functioning. nih.gov While no direct studies on this compound have been reported, related heterocyclic compounds have been investigated. For instance, certain acridone (B373769) derivatives have been identified as potent topoisomerase II inhibitors. nih.gov Phthalazine-based derivatives have also been shown to act as topoisomerase II inhibitors and DNA intercalators. nih.gov

Cytochrome P450:

Cytochrome P450 (CYP) enzymes are central to the metabolism of a vast array of xenobiotics, including drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. The introduction of fluorine into a molecule can alter its susceptibility to CYP-mediated metabolism. researchgate.net Research on fluorofenidone, a fluorinated pyridone derivative, showed weak inhibition of CYP1A2 and CYP2C19, with no significant effects on other major CYP isoforms. mdpi.com Conversely, other studies have shown that certain coumarin (B35378) and sulfonamide derivatives can strongly inhibit CYP2E1. researchgate.net The potential for CYP450 inhibition is a critical consideration in the development of any new drug candidate, and while specific data for this compound is lacking, the behavior of related fluorinated and pyridine-containing compounds suggests this would be an important area of investigation.

Acetylcholinesterase:

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Several studies have explored the AChE inhibitory potential of pyridine-based compounds. Novel compounds based on 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their AChE inhibitory activity. One derivative in this series exhibited stronger inhibition (IC50 of 104.4 µM) than the reference drug galantamine (IC50 of 139.4 µM). Molecular docking studies suggested that these compounds bind effectively to the active site of the AChE enzyme. Other research on derivatives of 2-amino-4,6-dimethylpyridine (B145770) also found them to be moderately active inhibitors of both acetyl- and butyrylcholinesterase.

| Enzyme Target | Inhibitor Class/Derivative | Findings | Reference |

| Topoisomerase II | Acridone derivatives | Potent inhibitors | nih.gov |

| Topoisomerase II | Phthalazine-based derivatives | Inhibitors and DNA intercalators | nih.gov |

| Cytochrome P450 (CYP1A2, CYP2C19) | Fluorofenidone | Weak inhibition | mdpi.com |

| Cytochrome P450 (CYP2E1) | Coumarin and sulfonamide derivatives | Strong inhibition | researchgate.net |

| Acetylcholinesterase | 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine derivative | IC50 = 104.4 µM | |

| Acetyl- and Butyrylcholinesterase | 2-amino-4,6-dimethylpyridine derivatives | Moderately active inhibitors |

DNA Binding and Intercalation Studies

While specific DNA binding and intercalation studies for this compound are not extensively documented in publicly available research, the broader class of pyridine carbohydrazide and related heterocyclic derivatives has been investigated for their interactions with DNA. These studies provide a foundational understanding of the potential mechanisms by which such compounds might exert biological effects.

Research on various carbohydrazide derivatives suggests that they can interact with DNA through non-covalent modes, including groove binding and intercalation. For instance, studies on certain 4,6-dihydrazone pyrimidine (B1678525) derivatives, which share structural motifs with carbohydrazides, have indicated that these molecules can bind to DNA. The interaction is often characterized by a combination of groove binding and partial intercalation into the DNA helix. This mode of binding is thought to be a key mechanism behind their observed antitumor activities.

Similarly, investigations into pyridine-4-carbohydrazide derivatives have revealed their potential as DNA-targeting agents. Molecular docking and spectroscopic studies have suggested that these compounds preferentially bind to the minor groove of DNA. The binding is often spontaneous, as indicated by negative Gibbs free energy values, and the binding constants typically fall in the range of 10⁴ M⁻¹.

Although these findings pertain to related, but structurally distinct, molecules, they provide a plausible hypothesis for the DNA interaction of this compound. The planar pyridine ring and the carbohydrazide moiety could facilitate insertion between DNA base pairs (intercalation) or fitting within the grooves of the DNA double helix. The fluorine atom at the 6-position could further influence these interactions through electrostatic or hydrophobic contributions. However, without direct experimental data, this remains a topic for future investigation.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For the class of pyridine carbohydrazides, several key structural features have been identified as important for their activity.

The pyridine ring itself is a critical pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. The substitution pattern on the pyridine ring is also known to significantly modulate activity. The introduction of a fluorine atom, as in this compound, can have profound effects. Fluorine's high electronegativity and ability to form strong bonds with carbon can alter the electronic properties of the pyridine ring, influence the acidity of the hydrazide moiety, and enhance metabolic stability. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially improving binding affinity to target proteins or nucleic acids.

The carbohydrazide group (-CONHNH₂) is another key functional group that imparts significant biological properties. It can act as a versatile linker and is known to be a toxophoric group in some contexts, contributing to the pharmacological activity of the molecule. The hydrazide moiety can be further derivatized, for example, by forming hydrazones with various aldehydes and ketones. These modifications have been shown to significantly impact the biological profile, leading to compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.

For instance, in a series of functionally substituted pyridine-carbohydrazides, the introduction of lipophilic chains of varying lengths at the carbohydrazide moiety was found to enhance antibacterial and antifungal activity. This is attributed to improved diffusion through the lipid-rich cell walls of microorganisms. One study highlighted a derivative with an octyl chain that showed potent antifungal activity, while a shorter butyl chain resulted in significant antibacterial effects. This underscores the importance of the substituent on the hydrazide nitrogen in determining the potency and spectrum of biological activity.

The table below summarizes the impact of structural modifications on the biological activity of related pyridine carbohydrazide derivatives, providing a framework for the potential SAR of this compound.

| Compound/Derivative Series | Structural Modification | Impact on Biological Potency | Reference |

| Pyridine-Carbohydrazides | Introduction of lipophilic chains at the carbohydrazide moiety | Enhanced antibacterial and antifungal activity. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |

| Pyridine-Carbohydrazides | Substitution with an octyl chain | Potent antifungal activity against Candida spp. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |

| Pyridine-Carbohydrazides | Substitution with a butyl chain | Significant antibacterial effect against Pseudomonas aeruginosa. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |

| Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives | Aryl hydrazone formation | Exhibited significant cytotoxic potential against cancer cell lines. nih.gov | nih.gov |

These examples from related series of compounds illustrate that modifications to both the pyridine ring and the carbohydrazide group are critical in defining the biological activity. For this compound, the fluorine substitution is a key feature that likely modulates its electronic and binding properties. Further derivatization of the hydrazide group would be a logical next step in exploring and optimizing its potential as a biologically active agent.

Role As a Versatile Chemical Building Block and Scaffold in Advanced Research

Utilization in the Synthesis of Complex Heterocyclic Systems

The carbohydrazide (B1668358) functional group is a well-established precursor for the synthesis of numerous heterocyclic rings, which are ubiquitous motifs in biologically active compounds. mdpi.com The 6-fluoropyridine-2-carbohydrazide molecule leverages this reactivity, enabling the construction of diverse and complex heterocyclic systems. The hydrazide moiety can undergo cyclization reactions with various electrophiles to form five- and six-membered heterocycles.

Key reactions involving the carbohydrazide group include:

Reaction with aldehydes and ketones: This leads to the formation of hydrazones, which can be further cyclized to generate pyrazoles, pyridazinones, and other related heterocycles.

Reaction with dicarbonyl compounds: This allows for the synthesis of various diazine systems.

Reaction with isothiocyanates: This pathway yields thiosemicarbazides, which are precursors to thiadiazoles and triazoles.

Furthermore, the fluorine atom on the pyridine (B92270) ring plays a crucial role. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine substituent. nih.gov This high reactivity facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups at the 6-position of the pyridine ring, either before or after the cyclization of the carbohydrazide moiety. This sequential functionalization strategy provides a powerful tool for creating libraries of complex, multi-substituted heterocyclic compounds for screening and development.

Table 1: Examples of Heterocyclic Systems Derived from Carbohydrazide Precursors

| Precursor | Reactant | Resulting Heterocycle |

|---|---|---|

| Carbohydrazide | Dicarbonyl Compound | Pyridazine |

| Carbohydrazide | α,β-Unsaturated Ketone | Pyrazoline |

| Carbohydrazide | Isothiocyanate | 1,3,4-Thiadiazole |

Contributions to Advanced Medicinal Chemistry Research Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs. nih.govcmjpublishers.com Its presence can enhance drug permeability and improve protein-binding interactions. nih.gov The introduction of a fluorine atom can further modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and acidity, with minimal steric impact. sigmaaldrich.com This makes fluorinated building blocks highly desirable in drug design. sigmaaldrich.comossila.com

This compound serves as an excellent starting material for medicinal chemistry scaffolds by combining these advantageous features. The carbohydrazide group itself and the heterocycles derived from it are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comcmjpublishers.comnih.gov For instance, derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov

The versatility of this compound allows for the systematic exploration of structure-activity relationships (SAR). By modifying both the heterocyclic system generated from the carbohydrazide and the substituent introduced via SNAr at the fluorine position, medicinal chemists can fine-tune the biological activity and pharmacokinetic profile of lead compounds. This approach facilitates the development of novel therapeutic agents targeting a wide range of diseases.

Table 2: Biologically Active Heterocycles Containing the Pyridine Moiety

| Compound Class | Therapeutic Area | Example Drug (if applicable) |

|---|---|---|

| Pyridine-based Antivirals | HIV/AIDS | Delavirdine nih.gov |

| Pyridine-based Anticancer Agents | Cancer | Crizotinib nih.gov |

| Pyridine-based Anti-inflammatory | Arthritis | Piroxicam nih.gov |

Applications in Molecular Probe Development for Research (e.g., Radiolabeled Analogs for Imaging Research)

Molecular probes are essential tools for visualizing and quantifying biological processes in living systems at the molecular and cellular levels. nih.gov The development of these probes often requires scaffolds that can be readily modified to incorporate signaling moieties (e.g., fluorophores) or targeting ligands. This compound provides a platform for the synthesis of such probes.

The carbohydrazide functional group can be used to attach the scaffold to other molecules of interest, such as fluorescent dyes or biomolecules. The reactivity of the 2-fluoropyridine core allows for the introduction of functionalities that can modulate the probe's properties or serve as a site for radiolabeling.

A critical application in this area is the development of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov The synthesis of these imaging agents often involves the late-stage introduction of a radionuclide, such as fluorine-18 (¹⁸F), onto a complex molecule. The high reactivity of the C-F bond in 2-fluoropyridines towards nucleophilic substitution makes this compound and its derivatives potential precursors for ¹⁸F-radiolabeling. By reacting a suitable precursor with [¹⁸F]fluoride, researchers can potentially synthesize PET tracers for imaging specific biological targets, aiding in diagnostics and improving the understanding of disease progression and therapeutic response. nih.gov

Table 3: Key Components in Molecular Probe Design

| Component | Function | Example |

|---|---|---|

| Scaffold | Provides the core structure and allows for functionalization. | This compound |

| Targeting Moiety | Directs the probe to a specific biological target (e.g., receptor, enzyme). | Small molecule inhibitor, antibody fragment |

| Signaling Moiety | Generates a detectable signal. | Fluorophore, Radionuclide (e.g., ¹⁸F) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Crizotinib |

| Delavirdine |

| Piroxicam |

| Tacrine |

Future Research Directions and Perspectives

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

Key areas for exploration include:

Multicomponent and Cascade Reactions: Designing one-pot reactions where multiple chemical bonds are formed sequentially without isolating intermediates can significantly shorten synthetic pathways. For instance, five-component cascade reactions have been successfully employed for the efficient synthesis of related N-fused heterocyclic carbohydrazides, such as imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. rsc.orgresearchgate.net Adopting similar domino protocols could streamline the synthesis of complex 6-fluoropyridine-2-carbohydrazide derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methods for the key synthetic steps, such as the initial esterification or the final hydrazinolysis, could lead to higher throughput and more consistent product quality.

Catalytic Approaches: Exploring novel catalysts for C-F bond formation or for the direct and selective functionalization of the pyridine (B92270) ring could open new avenues for synthesis. This includes developing methods that offer high chemo- and regio-selectivity, allowing for precise modifications to the core structure. adelaide.edu.au

The overarching goal is to create synthetic strategies that are not only higher yielding but also more environmentally benign ("greener") and economically viable, thus facilitating broader research and development.

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

To fully exploit the therapeutic potential of this compound derivatives, a deeper understanding of their mechanism of action at a molecular level is crucial. While preliminary studies have identified biological activities such as antimicrobial or anticancer effects, the specific protein targets and interaction modes often remain elusive.

Future research should focus on:

Target Identification and Validation: Employing techniques such as proteomics, affinity chromatography, and computational target prediction to identify the specific cellular proteins that derivatives of this compound interact with.

Molecular Modeling and Simulation: In silico studies, including molecular docking and molecular dynamics, are powerful tools for predicting and analyzing the binding of these compounds to their biological targets. nih.gov For example, docking studies with related imidazopyridine carbohydrazide (B1668358) derivatives have identified plausible targets like PDGFRA and key interacting amino acid residues such as Lys627 and Asp836. nih.gov Similar computational approaches can elucidate the specific interactions that govern the activity of this compound analogs.

Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic library of analogs and correlating their structural modifications with changes in biological activity can provide invaluable insight into the pharmacophore. researchgate.net This helps to identify which parts of the molecule are essential for target binding and activity. For some carbohydrazide derivatives, lipophilicity has been identified as a key parameter influencing cytotoxic activity. nih.gov

A thorough mechanistic understanding will enable the rational design of more potent and selective compounds, minimizing off-target effects.

Novel Derivatization Strategies for Targeted Property Modulation

The this compound scaffold is highly amenable to chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Novel derivatization strategies should be explored to modulate properties such as solubility, cell permeability, metabolic stability, and target affinity.

Promising derivatization approaches include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or improve pharmacokinetic profiles. The fluorine atom itself is a bioisostere of a hydrogen atom but with significantly different electronic properties.

Formation of Hybrid Molecules: Conjugating the this compound moiety with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.

Synthesis of Heterocyclic Analogs: Using the carbohydrazide group (-CONHNH₂) as a versatile chemical handle to construct a variety of other heterocyclic rings, such as oxadiazoles (B1248032), triazoles, or pyrazoles, which are known to possess a wide range of biological activities. nih.gov

Lipophilicity Modulation: As demonstrated with other pyridine carbohydrazides, incorporating lipophilic functionalities can enhance diffusion through lipid-rich biological membranes, such as bacterial walls, thereby augmenting biological activity. nih.govmdpi.com

A summary of potential derivatization strategies and their objectives is presented below.

| Derivatization Strategy | Chemical Modification Example | Primary Objective |

| Schiff Base Formation | Reaction with various aromatic aldehydes | Rapid generation of diverse chemical libraries for SAR studies. mdpi.com |

| Lipophilicity Modulation | Addition of alkyl or aryl chains | Enhanced cell membrane permeability and bioavailability. mdpi.com |

| Heterocycle Synthesis | Cyclization to form oxadiazole or triazole rings | Access to novel chemical scaffolds with distinct biological activities. nih.gov |

| Hybrid Molecule Design | Conjugation with other known pharmacophores | Creation of compounds with dual-action or synergistic effects. |

These strategies will be instrumental in transforming the core scaffold into highly optimized molecules for specific applications.

Expanding Applications of this compound in Chemical Biology Research

Beyond its potential as a precursor for therapeutic agents, this compound can be developed into valuable tools for chemical biology. Chemical probes are essential for dissecting complex biological processes, and this scaffold offers a promising starting point for creating such tools.

Future research in this area could involve:

Development of Fluorescent Probes: Attaching environmentally sensitive fluorophores (e.g., naphthalene or coumarin (B35378) derivatives) to the this compound core. nih.gov Such probes could be used to visualize the localization of their cellular targets via fluorescence microscopy, providing spatial and temporal information about biological pathways.

Creation of Affinity-Based Probes: Immobilizing derivatives onto a solid support (e.g., beads) for use in pull-down assays to isolate and identify binding partners from cell lysates.

¹⁹F NMR Probes: The intrinsic fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique for studying drug-protein interactions, as the fluorine signal is highly sensitive to its local chemical environment. Developing derivatives for use in ¹⁹F NMR studies could provide detailed insights into binding events without the need for larger labels.

By repurposing this scaffold for chemical biology, researchers can create sophisticated molecular probes to explore cellular mechanisms, validate drug targets, and gain a more profound understanding of fundamental biology. The use of related carbohydrazide structures, such as the cannabinoid receptor antagonist Rimonabant, as chemical tools for characterizing pharmacophores sets a strong precedent for this approach. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-Fluoropyridine-2-carbohydrazide, and what reagents are critical for its formation?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 6-fluoropyridine-2-carboxylic acid with hydrazine derivatives under reflux conditions in anhydrous solvents like ethanol or THF. Temperature control (35–55°C) is critical to avoid decomposition of the fluoropyridine moiety, as seen in analogous fluorobenzaldehyde syntheses . Reagent purity and anhydrous conditions are essential to minimize side reactions.

Q. How can researchers ensure the structural integrity of this compound during synthesis and storage?

- Methodology : Use spectroscopic techniques (e.g., H/F NMR, IR) to confirm the presence of the carbohydrazide (-CONHNH) and fluoropyridine groups. Stability studies under varying temperatures and humidity levels are recommended. Storage in inert atmospheres (argon) at −20°C prevents hydrolytic degradation, as carbohydrazides are prone to moisture-induced decomposition .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology : Follow OSHA guidelines for hydrazide derivatives: use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin with soap/water and flush eyes with saline. For inhalation, move to fresh air and seek medical attention. Emergency protocols should align with carbohydrazide safety data .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized while minimizing byproducts?

- Methodology : Employ Design of Experiments (DoE) to test variables:

- Temperature : 40–50°C (balances reaction rate and stability) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Use Lewis acids (e.g., ZnCl) to accelerate hydrazide formation.

Monitor byproducts via HPLC-MS and adjust stoichiometric ratios of hydrazine to carboxylic acid derivatives (1.2:1 molar ratio recommended) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing fluorine atom at the pyridine 6-position activates the 2-carboxylic acid group for nucleophilic attack by hydrazine. Computational studies (DFT) can map charge distribution and transition states. Experimentally, isotopic labeling (N-hydrazine) and kinetic analysis reveal rate-determining steps .

Q. How should researchers address contradictory data regarding the compound’s optimal reaction conditions?

- Methodology : Conflicts in reported temperatures (e.g., 35°C vs. 55°C) may arise from solvent or catalyst differences. Replicate experiments under standardized conditions and validate via control studies. Use statistical tools (ANOVA) to assess significance of variables. Cross-reference with fluoropyridine derivative literature for mechanistic consistency .

Q. What advanced analytical techniques are recommended for characterizing impurities in this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.